molecular formula C12H22ClNO2 B6208459 methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride CAS No. 2703778-80-5

methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride

Cat. No.: B6208459
CAS No.: 2703778-80-5
M. Wt: 247.76 g/mol
InChI Key: FQPDUUYONQUGDV-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[4. It is known for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of methyl 2-azaspiro[46]undecane-4-carboxylate hydrochloride involves several stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the compound . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target certain diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as spiro[4.5]decane derivatives and spiro[5.6]dodecane derivatives. These compounds share similar structural features but differ in their chemical and biological properties. The uniqueness of methyl 2-azaspiro[4

Properties

CAS No.

2703778-80-5

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

methyl 2-azaspiro[4.6]undecane-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-15-11(14)10-8-13-9-12(10)6-4-2-3-5-7-12;/h10,13H,2-9H2,1H3;1H

InChI Key

FQPDUUYONQUGDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CCCCCC2.Cl

Purity

95

Origin of Product

United States

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